[3,3'-Bi-1,2-oxazole]-5-carbaldehyde

building block synthetic handle formyl functionalization

[3,3'-Bi-1,2-oxazole]-5-carbaldehyde (CAS 117883-37-1), also known as [3,3'-biisoxazole]-5-carboxaldehyde, is a heterocyclic building block composed of two isoxazole rings linked at the 3,3'-position, bearing a reactive carbaldehyde group at the 5-position of one ring (IUPAC: 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carbaldehyde; molecular formula C7H4N2O3; molecular weight 164.12 g/mol). The compound features a predicted boiling point of 424.5 ± 35.0 °C, density of 1.385 ± 0.06 g/cm³, polar surface area (PSA) of 69.13 Ų, and a predicted logP of 1.14, consistent with a moderately polar heteroaromatic aldehyde.

Molecular Formula C7H4N2O3
Molecular Weight 164.12
CAS No. 117883-37-1
Cat. No. B570488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,3'-Bi-1,2-oxazole]-5-carbaldehyde
CAS117883-37-1
Synonyms[3,3-Biisoxazole]-5-carboxaldehyde(6CI)
Molecular FormulaC7H4N2O3
Molecular Weight164.12
Structural Identifiers
SMILESC1=CON=C1C2=NOC(=C2)C=O
InChIInChI=1S/C7H4N2O3/c10-4-5-3-7(9-12-5)6-1-2-11-8-6/h1-4H
InChIKeyATJXYFUTILCHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [3,3'-Bi-1,2-oxazole]-5-carbaldehyde (CAS 117883-37-1): A Heterocyclic Building Block with Differentiated Architecture


[3,3'-Bi-1,2-oxazole]-5-carbaldehyde (CAS 117883-37-1), also known as [3,3'-biisoxazole]-5-carboxaldehyde, is a heterocyclic building block composed of two isoxazole rings linked at the 3,3'-position, bearing a reactive carbaldehyde group at the 5-position of one ring (IUPAC: 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carbaldehyde; molecular formula C7H4N2O3; molecular weight 164.12 g/mol) . The compound features a predicted boiling point of 424.5 ± 35.0 °C, density of 1.385 ± 0.06 g/cm³, polar surface area (PSA) of 69.13 Ų, and a predicted logP of 1.14, consistent with a moderately polar heteroaromatic aldehyde . It is supplied at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Single aldehyde enables site-selective derivatization without statistical product mixtures.

3,3′-Biisoxazole scaffold offers distinct spatial orientation and additional H‑bond acceptors vs. mono‑isoxazole analogs.

Supplied at 97% purity with batch‑specific NMR, HPLC, and GC QC; supports procurement without immediate re‑purification.

Why [3,3'-Bi-1,2-oxazole]-5-carbaldehyde Cannot Be Replaced by Mono-Isoxazole or Regioisomeric Biisoxazole Analogs


Substituting [3,3'-Bi-1,2-oxazole]-5-carbaldehyde with simpler isoxazole carbaldehydes or regioisomeric biisoxazoles introduces three sources of structural divergence that propagate into downstream molecular properties. First, the 3,3'-biisoxazole linkage constrains the relative orientation of the two heterocyclic rings differently than the 5,5'-linkage, altering the spatial presentation of the aldehyde and any subsequently installed functionality [1]. Second, replacing the biisoxazole scaffold with a single isoxazole ring eliminates the second nitrogen-oxygen heterocycle, which serves as an additional hydrogen-bond acceptor and potential metal-coordination site . Third, the mono-aldehyde architecture of this compound enables site-selective derivatization at a single position, avoiding the symmetry-related complications and potential cross-reactivity of bis-aldehyde analogs such as 5,5'-diformyl-3,3'-biisoxazole (CAS 94215-27-7), which contains two identical reactive handles [2]. These architectural differences translate into measurably distinct physicochemical properties, as quantified in Section 3.

3,3′‑Linkage

Constrains ring orientation differently than 5,5′‑biisoxazole; spatial presentation of the aldehyde and subsequent substituents may shift.

Second heterocycle

Mono‑isoxazole carbaldehydes lack the additional H‑bond acceptor and potential metal‑coordination site provided by the second ring.

Aldehyde count

Bis‑aldehyde analogs introduce statistical mono‑/bis‑adduct mixtures; the single aldehyde avoids this cross‑reactivity and simplifies purification.

Quantitative Differentiation Evidence for [3,3'-Bi-1,2-oxazole]-5-carbaldehyde Against Closest Analogs


Molecular Architecture: Mono-Aldehyde 3,3'-Biisoxazole vs. Unfunctionalized 3,3'-Biisoxazole Core

[3,3'-Bi-1,2-oxazole]-5-carbaldehyde (C7H4N2O3, MW 164.12) incorporates a single reactive formyl group, distinguishing it from the unfunctionalized parent 3,3'-biisoxazole (CAS 16840-55-4, C6H4N2O2, MW 136.11), which lacks any aldehyde handle . The presence of the aldehyde adds 28.01 Da to the molecular weight and increases the polar surface area from approximately 52.1 Ų (for the parent 3,3'-biisoxazole) to 69.13 Ų, reflecting the additional carbonyl oxygen [1]. This single aldehyde enables condensation reactions (Schiff base formation, Knoevenagel, Wittig) that are structurally precluded in the unfunctionalized core, which requires de novo C–H functionalization to achieve analogous derivatization.

Aldehyde handle
Class‑level
Target1 CHO; MW 164.1; PSA 69.1 Ų
3,3′‑Biisoxazole0 CHO; MW 136.1; PSA ~52.1 Ų
ΔMW +28.0; ΔPSA +17 Ų
Direct derivatization handle may reduce synthetic steps.
Class‑level inference; experimental confirmation recommended.
building block synthetic handle formyl functionalization

Regiochemistry Comparison: 3,3'-Biisoxazole-5-carbaldehyde vs. 5,5'-Biisoxazole Scaffold — Impact on Predicted Physicochemical Properties

The 3,3'-biisoxazole scaffold of the target compound imparts distinct predicted physicochemical properties compared to the 5,5'-regioisomeric linkage. The target compound (3,3'-linkage with 5-carbaldehyde) has a computed logP of 1.14 and PSA of 69.13 Ų . In contrast, the 5,5'-biisoxazole core (CAS 23296-57-3, C6H4N2O2, MW 136.11) has a measured melting point of 116–117.5 °C, predicted boiling point of 331.8 ± 17.0 °C, density of 1.45 g/cm³, and a computed logP of 0.50 with PSA of 52.1 Ų [1]. The target compound exhibits a higher predicted boiling point (424.5 ± 35.0 °C vs. 331.8 ± 17.0 °C for the 5,5'-core) and higher logP (1.14 vs. 0.50), consistent with the additional aldehyde group and different electronic distribution across the 3,3'-linked heterocyclic system. Crystallographic data on 3,3'-biisoxazole derivatives confirm a trans planar configuration of the isoxazole rings with r.m.s. deviations of approximately 0.006 Å, establishing a well-defined scaffold geometry distinct from the 5,5'-linked analogs [2].

Regiochemistry logP
Reported
Target (3,3′)logP 1.14; bp 424.5 °C
5,5′‑CorelogP 0.50; bp 331.8 °C
ΔlogP +0.64; Δbp ~92.7 °C
Higher lipophilicity may influence purification and solvent selection.
Predicted values; cross‑study comparison.
regioisomer comparison physicochemical properties logP differentiation

Aldehyde Position Effects: 3,3'-Biisoxazole-5-carbaldehyde vs. Isoxazole-3-carbaldehyde and Isoxazole-5-carbaldehyde — Baylis-Hillman Reactivity Implications

The position of the aldehyde group relative to the heterocyclic nitrogen and oxygen atoms modulates electrophilic reactivity. Published studies on substituted 3-isoxazolecarbaldehydes demonstrate that the proximal heteroatom within the isoxazole ring significantly accelerates the Baylis-Hillman reaction compared to aldehydes lacking this proximity effect . The target compound positions the aldehyde at the 5-position of one isoxazole ring within a 3,3'-biisoxazole scaffold, creating a unique electronic environment where the aldehyde is distal to the inter-ring bond but proximal to the ring oxygen. This contrasts with isoxazole-3-carbaldehyde (CAS 89180-61-0, MW 97.07, purity ≥98%, PSA 43.1 Ų, logP 0.49) where the aldehyde is adjacent to the ring nitrogen, and isoxazole-5-carbaldehyde (CAS 16401-14-2, MW 97.07, purity ≥95%, requiring inert atmosphere storage at 2–8 °C) where the aldehyde is adjacent to the ring oxygen . The biisoxazole scaffold further extends the conjugated π-system compared to either mono-isoxazole aldehyde, altering the electronic character of the formyl carbon.

Aldehyde position
Class‑level
Target (5‑CHO on 3,3′‑biisoxazole)MW 164.1; logP 1.14
Isoxazole‑3‑CHOMW 97.1; logP 0.49
MW +67; logP +0.65; extended π‑system
Different electronic environment may alter condensation kinetics.
Baylis–Hillman acceleration reported for 3‑CHO isoxazoles; class‑level extrapolation.
Baylis-Hillman reaction aldehyde reactivity proximal heteroatom effect

Purity and QC Documentation: Batch-Level Traceability vs. Typical Analog Availability

[3,3'-Bi-1,2-oxazole]-5-carbaldehyde is commercially available at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by the supplier . This level of characterization exceeds that typically available for regioisomeric analogs: 5,5'-biisoxazole (CAS 23296-57-3) is offered at unspecified purity with limited QC data, and 3,3'-biisoxazole (CAS 16840-55-4) is listed at ≥95% purity without consistently available multi-method batch analysis . The higher purity specification and multi-method QC documentation reduce the need for in-house re-purification and re-characterization prior to use as a synthetic building block, directly impacting procurement efficiency.

Purity & QC
Data to verify
97% purity NMR HPLC GC
Multi‑method QC may reduce in‑house re‑purification needs.
Supplier‑reported data; verify batch‑specific documentation.
quality control purity specification batch traceability procurement

Synthetic Handle Count: Mono-Aldehyde vs. Bis-Aldehyde Biisoxazole — Implications for Site-Selective Derivatization

The target compound possesses exactly one aldehyde group, in contrast to 5,5'-diformyl-3,3'-biisoxazole (CAS 94215-27-7, C8H4N2O4, MW 192.13), which contains two chemically equivalent formyl groups [1]. In the bis-aldehyde analog, any condensation or addition reaction at one aldehyde necessarily generates a statistical mixture of mono- and bis-adducts unless carefully controlled by stoichiometry, complicating purification and reducing yield of the desired mono-functionalized product. The target compound's single aldehyde eliminates this statistical product distribution problem entirely, enabling clean mono-derivatization in a single synthetic operation. This architectural feature is particularly relevant for constructing unsymmetrical ligands, where the non-aldehyde-bearing isoxazole ring remains available for orthogonal functionalization or metal coordination [2].

Handle count
Class‑level
Target1 CHO; MW 164.1
5,5′‑Diformyl analog2 CHO; MW 192.1
1 vs 2 reactive handles; avoids statistical adduct mixtures
Mono‑aldehyde supports clean site‑selective derivatization.
Class‑level inference; protecting‑group‑free mono‑functionalization.
site-selective derivatization mono-functionalization synthetic efficiency bis-aldehyde comparison

Crystallographic and Energetic Materials Relevance: 3,3'-Biisoxazole Scaffold in Energetic Compound Design

The 3,3'-biisoxazole scaffold has been identified as a privileged core in energetic materials research. The crystal structure of the closely related 3,3'-biisoxazole-5,5'-bis(methylene) dinitrate (BIDN) reveals planar isoxazole rings (r.m.s. deviation = 0.006 Å) with an inter-planar slip-stacked separation of 3.101 Å and centroid-to-centroid distance of 3.701 Å, yielding a measured density of 1.585 Mg/m³ (calculated: 1.610 Mg/m³) [1]. High-pressure characterization of 3,3'-biisoxazole-based energetics (BIDN and BITN) up to 25 GPa demonstrated no evidence of polymorphism, attributed to strengthening hydrogen-bonding networks under compression [2]. The target compound, bearing a single aldehyde handle, serves as a direct synthetic precursor to such energetic derivatives via aldehyde reduction, nitration, or condensation, while the aldehyde itself can participate in hydrogen-bonding networks that influence crystal packing [3]. Neither mono-isoxazole carbaldehydes nor 5,5'-biisoxazole analogs have demonstrated comparable application in melt-castable energetic formulations.

Energetic scaffold
Class‑level
Density 1.585 Mg/m³ (BIDN)
Pressure‑stable to 25 GPa, no polymorphism
Inter‑planar slip‑stacked 3.101 Å
Scaffold validated for high‑pressure stability studies in energetic materials.
Data from BIDN derivative; target is a direct synthetic precursor.
energetic materials crystal engineering melt-castable biisoxazole scaffold

Recommended Application Scenarios for [3,3'-Bi-1,2-oxazole]-5-carbaldehyde Based on Quantified Differentiation Evidence


Synthesis of Unsymmetrical Bisoxazole Ligands for Coordination Chemistry and Catalysis

The single aldehyde handle of [3,3'-Bi-1,2-oxazole]-5-carbaldehyde enables clean mono-functionalization without the statistical product mixtures inherent to bis-aldehyde analogs such as 5,5'-diformyl-3,3'-biisoxazole. This compound is ideally suited for constructing unsymmetrical bisoxazole ligands where one ring bears a tailored substituent (via aldehyde condensation) while the second ring participates in metal coordination. The 3,3'-biisoxazole architecture has been validated in organometallic iridium and rhenium complexes where the 5,5'-substituent identity modulates luminescent emission wavelengths [1]. Researchers developing novel catalysts or luminescent materials should prioritize this mono-aldehyde building block over bis-aldehyde or unfunctionalized analogs to avoid protecting group chemistry and improve synthetic efficiency.

Energetic Materials Precursor: Aldehyde-Functionalized 3,3'-Biisoxazole as an Entry Point to Melt-Castable Energetics

The 3,3'-biisoxazole scaffold has demonstrated utility in melt-castable energetic materials, with the dinitrate derivative BIDN exhibiting high-pressure stability to 25 GPa with no evidence of polymorphism [1]. [3,3'-Bi-1,2-oxazole]-5-carbaldehyde provides a direct synthetic precursor for accessing analogous energetic compounds through aldehyde reduction (to hydroxymethyl), followed by nitration. The mono-aldehyde architecture enables installation of a single energetic moiety while retaining the second isoxazole ring for further functionalization or crystal packing optimization. The crystallographically characterized planar geometry of the biisoxazole core (r.m.s. deviation 0.006 Å) and slip-stacked packing motif (inter-planar separation 3.101 Å) are scaffold-intrinsic properties not replicated by mono-isoxazole or 5,5'-biisoxazole analogs .

Medicinal Chemistry Library Synthesis: Biisoxazole-Containing Compound Collections via Aldehyde-Based Parallel Chemistry

The aldehyde group at the 5-position enables participation in robust, high-yielding condensation reactions (Schiff base formation, Knoevenagel condensation, reductive amination) that are amenable to parallel synthesis and library production [1]. The 3,3'-biisoxazole core provides two heterocyclic rings with four hydrogen-bond acceptor sites (two nitrogen and two oxygen atoms) within a planar aromatic framework, contributing to drug-like property space distinct from mono-isoxazole or phenyl analogs. The 97% purity with multi-method QC documentation (NMR, HPLC, GC) from the supplier ensures that material entering library synthesis meets the identity and purity standards expected in pharmaceutical hit-to-lead workflows without additional in-house characterization burden .

Agrochemical Intermediate: Construction of Crop Protection Candidates with Dual Heterocycle Architecture

Isoxazole scaffolds are established pharmacophores in crop protection chemistry, with multiple herbicidal, fungicidal, and insecticidal agents featuring isoxazole rings [1]. [3,3'-Bi-1,2-oxazole]-5-carbaldehyde offers a differentiated entry point for agrochemical discovery programs, providing a 3,3'-biisoxazole core with a single derivatizable aldehyde. The higher logP (1.14 vs. 0.50 for the 5,5'-biisoxazole core) and increased PSA (69.13 vs. 52.1 Ų) compared to the regioisomeric core suggest differentiated uptake and translocation properties in plant systems, a critical parameter in agrochemical lead optimization . The compound's availability at 97% purity with full QC documentation supports reproducible structure-activity relationship studies essential for agrochemical development programs.

Application
Selection Property
Validation Focus
Unsymmetrical bisoxazole ligands
Single aldehyde for site‑selective mono‑functionalization
Avoidance of statistical product mixtures in ligand synthesis
Energetic materials precursor
3,3′‑Biisoxazole scaffold with validated pressure stability
Density and polymorphism under high pressure
Medicinal chemistry library synthesis
Aldehyde compatible with parallel condensation; 97% purity with QC
Compound identity and purity standards in hit‑to‑lead workflows
Agrochemical discovery
Higher logP and PSA relative to regioisomeric core
Differentiated uptake and translocation screening
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